molecular formula C13H19NO3 B5157192 1,2,5-trimethyl-4-piperidinyl 2-furoate

1,2,5-trimethyl-4-piperidinyl 2-furoate

Cat. No.: B5157192
M. Wt: 237.29 g/mol
InChI Key: MLVZDGWIMKLZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trimethyl-4-piperidinyl 2-furoate is a structurally complex ester combining a 2-furoate moiety with a substituted piperidine ring. The compound features methyl groups at positions 1, 2, and 5 of the piperidine ring, which likely enhance its lipophilicity and steric bulk compared to simpler piperidine derivatives. For instance, piperidine derivatives are frequently utilized in drug design due to their bioavailability and ability to interact with biological targets .

Properties

IUPAC Name

(1,2,5-trimethylpiperidin-4-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-8-14(3)10(2)7-12(9)17-13(15)11-5-4-6-16-11/h4-6,9-10,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVZDGWIMKLZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)OC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound’s closest analogs include:

  • Diloxanide Furoate : A 2-furoate ester with a piperidinyl group, used as an antiparasitic agent. Unlike 1,2,5-trimethyl-4-piperidinyl 2-furoate, diloxanide lacks methyl substitutions on the piperidine ring, resulting in reduced steric hindrance and distinct pharmacokinetic properties .
  • Ethyl 2-Furoate: A simple ester with an ethyl group attached to the furoate.
  • Methyl 2-Furoate : Used in polymer cross-linking reactions (e.g., sago starch modification). Its smaller ester group (methyl vs. piperidinyl) reduces steric effects, facilitating reactions like transesterification .

Table 1: Structural and Functional Comparison

Compound Key Structural Features Functional Implications
This compound Methylated piperidine + 2-furoate Enhanced lipophilicity; potential CNS activity
Diloxanide Furoate Piperidinyl + 2-furoate (no methyl) Antiparasitic; moderate bioavailability
Ethyl 2-Furoate Ethyl ester + 2-furoate Volatile; "sweet," "acid," "urinous" odors
Methyl 2-Furoate Methyl ester + 2-furoate Polymer cross-linking; "decayed" odor profile
Functional Properties
  • Odor Profiles: Ethyl and methyl 2-furoate exhibit distinct odors (e.g., ethyl derivatives are "sweet" and "urinous," while methyl/allyl esters are more "decayed") . The bulky piperidinyl group in this compound may suppress volatility, reducing olfactory impact compared to simpler esters.
  • Diloxanide’s antiparasitic efficacy, however, relies on its unmodified piperidine ring interacting with gut-specific targets .
  • Thermal Stability : Methyl 2-furoate’s role in thermo-reversible Diels-Alder reactions implies that the target compound’s methyl groups could stabilize similar cross-linking processes in polymer chemistry.
Pharmacokinetic Considerations
  • Solubility : Methylation typically reduces water solubility. For example, ethyl 2-furoate’s solubility in polar solvents is lower than methyl derivatives , suggesting that this compound may require lipid-based formulations for drug delivery.
  • Metabolism: Piperidine rings are often metabolized via cytochrome P450 enzymes. Methyl groups could slow degradation, extending half-life compared to non-methylated analogs like diloxanide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.